molecular formula C26H34N4O2 B2484380 N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 922013-08-9

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2484380
CAS No.: 922013-08-9
M. Wt: 434.584
InChI Key: PHGHRISWRRBOJY-UHFFFAOYSA-N
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Description

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a high-purity chemical compound with the molecular formula C26H34N4O2 and a molecular weight of approximately 434.57 g/mol. This ethanediamide (oxalamide) derivative features a complex molecular structure incorporating a 3,4-dimethylphenyl group, a 1-methyl-1,2,3,4-tetrahydroquinoline moiety, and a pyrrolidine ring, making it a valuable intermediate in medicinal chemistry and drug discovery research. The compound is structurally analogous to several biologically active molecules documented in chemical databases . Its specific structural characteristics suggest potential applications as a key scaffold in developing enzyme inhibitors, receptor modulators, and other pharmacologically relevant compounds. Researchers utilize this compound primarily in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block for constructing more complex molecular architectures in synthetic chemistry programs . The compound is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-18-8-10-22(15-19(18)2)28-26(32)25(31)27-17-24(30-13-4-5-14-30)21-9-11-23-20(16-21)7-6-12-29(23)3/h8-11,15-16,24H,4-7,12-14,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGHRISWRRBOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H34N4O2C_{26}H_{34}N_{4}O_{2}, with a molecular weight of 434.6 g/mol. It features a complex structure that includes a dimethylphenyl group and a tetrahydroquinoline moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets:

  • Enzyme Inhibition : Many derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, compounds with similar structures have shown IC50 values indicating moderate to strong inhibitory activity against these enzymes .
  • Receptor Modulation : The tetrahydroquinoline structure is known to interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This interaction may be relevant in the context of neurodegenerative diseases or psychiatric disorders.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of related compounds. For example, derivatives have been tested for their ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases.

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory disorders .

Study 1: Enzyme Inhibition Profile

In a comparative study of various tetrahydroquinoline derivatives, one compound exhibited significant inhibition of AChE with an IC50 value of 46.42 µM and BChE inhibition at 157.31 µM . These findings suggest that structural modifications can enhance or diminish enzyme inhibition.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. Results indicated that certain modifications led to enhanced protective effects against neuronal cell death induced by oxidative stress.

Data Summary Table

Property Value
Molecular FormulaC26H34N4O2
Molecular Weight434.6 g/mol
AChE Inhibition IC5046.42 µM
BChE Inhibition IC50157.31 µM
Antioxidant ActivitySignificant
Anti-inflammatory ActivityYes

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound is compared below with four analogs (Table 1), emphasizing structural variations, synthesis pathways, and substituent-driven properties.

Key Comparisons:

In contrast, the CF₃-substituted analog () introduces a strong electron-withdrawing group, increasing polarity and possibly improving aqueous solubility . Compound 26’s thiophene-2-carboximidamide group adds hydrogen-bonding capacity, which may influence target binding compared to the ethanediamide linker in the target compound .

Synthetic Accessibility The target compound and its CF₃ analog likely share a synthetic route involving nitro-group reduction (e.g., H₂/Pd-C, as in compound 24) followed by amide coupling . Compound 27 (43.7% yield) highlights challenges in scaling diethylamino-substituted analogs, suggesting steric hindrance may affect yields compared to dimethyl or pyrrolidine variants .

Biological Implications While biological data for the target compound are unavailable, structural analogs in were synthesized for pharmacological evaluation.

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